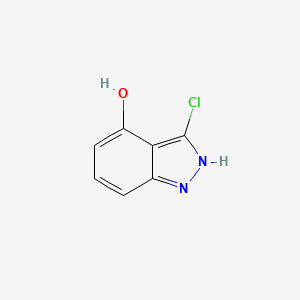

3-Chloro-1H-indazol-4-ol

Description

Significance and Versatility of the Indazole Nucleus in Contemporary Drug Discovery

The indazole nucleus is a cornerstone in the development of new drugs due to its ability to be readily modified with various functional groups. This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. samipubco.com The aromatic and heterocyclic nature of the indazole scaffold enables it to mimic endogenous molecules, facilitating interactions with biological targets. samipubco.com This versatility has led to the development of indazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.govtaylorandfrancis.com The ability to synthesize diverse libraries of indazole derivatives is a key factor in its widespread use in structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. samipubco.com

Historical Development and Pharmacological Relevance of Indazole-Containing Compounds

The journey of indazole derivatives in pharmacology is marked by the successful development of several clinically important drugs. Although not naturally abundant, synthetic indazoles have demonstrated significant therapeutic potential. nih.govaustinpublishinggroup.compnrjournal.com Research into indazole-based compounds has yielded treatments for a range of conditions, from inflammatory diseases and osteoporosis to neurodegenerative disorders. taylorandfrancis.comresearchgate.net The pharmacological importance of this scaffold is underscored by the number of indazole-containing drugs that have received FDA approval and are currently in clinical trials. researchgate.netnih.govnih.gov

Table 1: Examples of FDA-Approved Indazole-Containing Drugs

| Drug Name | Therapeutic Use |

| Axitinib | Treatment of renal cell carcinoma pnrjournal.com |

| Pazopanib | Treatment of renal cell carcinoma and soft tissue sarcoma nih.govbeilstein-journals.org |

| Niraparib | Treatment of ovarian, fallopian tube, and peritoneal cancer nih.gov |

| Granisetron | Antiemetic for chemotherapy-induced nausea and vomiting austinpublishinggroup.compnrjournal.com |

| Benzydamine (B159093) | Anti-inflammatory agent pnrjournal.com |

Overview of the 3-Chloro-1H-indazol-4-ol Chemical Structure in Context of Indazole Derivatives

This compound is a specific derivative of the indazole family. Its structure is characterized by the core indazole nucleus with a chlorine atom substituted at the 3-position and a hydroxyl group at the 4-position. The "1H" designation indicates the position of the hydrogen atom on the nitrogen of the pyrazole (B372694) ring, which is the more thermodynamically stable tautomer. nih.govbeilstein-journals.org

The presence of the chloro and hydroxyl groups on the indazole scaffold provides specific electronic and steric properties that can influence its biological activity. For instance, the chlorine atom, an electron-withdrawing group, can affect the acidity of the neighboring N-H proton and influence binding interactions with target proteins. ontosight.ai The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition in biological systems.

The specific arrangement of these substituents in this compound makes it a valuable intermediate in the synthesis of more complex indazole derivatives. vulcanchem.com By modifying the chloro and hydroxyl groups, chemists can explore a wider chemical space and potentially develop new compounds with tailored pharmacological activities. The study of such derivatives is crucial for understanding how different substitution patterns on the indazole ring impact its interaction with biological targets. ontosight.ai

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2H-indazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-6-4(9-10-7)2-1-3-5(6)11/h1-3,11H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCVFTUEWHPJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Comprehensive Synthetic Methodologies for 3 Chloro 1h Indazol 4 Ol and Analogs

Classical and Modern Approaches for Indazole Ring System Construction

The indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged structure in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to a variety of classical and modern methodologies.

Intramolecular Cyclization Reactions for Benzopyrazole Formation

Intramolecular cyclization represents a fundamental and widely utilized strategy for the construction of the indazole ring system. These reactions typically involve the formation of a key nitrogen-nitrogen bond or a carbon-nitrogen bond to close the pyrazole ring onto a pre-existing benzene framework.

One classical approach involves the cyclization of o-nitrobenzylamines, which can be achieved through electrochemical methods. For instance, the cyclization of o-nitrobenzylamines in a hydroalcoholic medium at a glassy carbon electrode provides a route to indazole derivatives. sci-hub.se Another established method is the reductive intramolecular heterocyclization of N-nitrosomethylanilines in the presence of zinc and acetic acid. sci-hub.se

More contemporary methods often employ transition metal catalysis to facilitate the cyclization. For example, palladium-catalyzed intramolecular amination of aryl halides has proven to be an effective method for constructing the indazole nucleus. nih.govresearchgate.net This approach, often referred to as the Buchwald-Hartwig amination, can be applied to 2-halobenzophenone tosylhydrazones to yield indazoles under mild conditions. nih.gov The choice of palladium catalyst and ligands is crucial for the success of these reactions, with chelating phosphines like rac-BINAP, DPEphos, and dppf showing high efficacy. researchgate.net

Furthermore, a cascade sequence involving an acetylene-activated SNAr reaction followed by an intramolecular cyclization offers a metal-free alternative for the synthesis of certain heterocyclic systems, including indoles and benzofurans, which share synthetic principles with indazoles. rsc.org

| Cyclization Strategy | Key Reactants | Conditions | Significance |

| Electrochemical Cyclization | o-Nitrobenzylamines | Hydroalcoholic medium, glassy carbon electrode | Provides a metal-free approach to indazole synthesis. sci-hub.se |

| Reductive Cyclization | N-Nitrosomethylanilines | Zinc, acetic acid | A classical method for indazole formation. sci-hub.se |

| Palladium-Catalyzed Amination | 2-Halobenzophenone tosylhydrazones | Pd(dba)2, chelating phosphines (e.g., rac-BINAP), base (e.g., Cs2CO3) | Allows for mild reaction conditions and tolerates various functional groups. nih.govresearchgate.net |

| Acetylene-Activated SNAr/Cyclization | Ortho-haloaryl acetylenes and nucleophiles | Water or DMSO | A metal-free cascade reaction for heterocycle synthesis. rsc.org |

Palladium-Catalyzed C-H Amination Routes to Indazole Scaffolds

In recent years, palladium-catalyzed C-H amination has emerged as a powerful and atom-economical strategy for the synthesis of N-heterocycles, including indazoles. This approach avoids the pre-functionalization required in traditional cross-coupling reactions by directly forming a carbon-nitrogen bond from a C-H bond.

The intramolecular C-H amination of benzophenone (B1666685) tosylhydrazones, facilitated by a palladium catalyst, provides a direct route to 3-substituted indazoles. nih.govjst.go.jp A common catalytic system for this transformation is Pd(OAc)2 with a co-oxidant such as Cu(OAc)2. The addition of silver salts, like AgOCOCF3, has been shown to significantly enhance the reaction efficiency. nih.govjst.go.jp This methodology is particularly effective for substrates bearing electron-donating groups on the benzene ring. nih.gov

These C-H activation strategies represent a significant advancement in the synthesis of indazoles, offering a more efficient and environmentally friendly alternative to classical methods. jst.go.jp

| Reaction Type | Substrate | Catalyst System | Key Features |

| Intramolecular C-H Amination | Benzophenone tosylhydrazones | Pd(OAc)2/Cu(OAc)2/AgOCOCF3 | Direct C-N bond formation, enhanced by silver salts. nih.govjst.go.jp |

Organophosphorus-Mediated Reductive Cyclization Strategies

Organophosphorus reagents have been effectively employed in the reductive cyclization of various precursors to afford indazole derivatives. These methods often proceed under mild conditions and offer a good functional group tolerance.

One such strategy involves the phospholene-mediated N-N bond formation to access 2H-indazoles. nih.gov This one-pot approach utilizes the reductive cyclization of functionalized 2-nitrobenzaldehydes with primary amines. The organophosphorus reagent can be used in catalytic amounts by recycling the resulting phospholene oxide with a silane (B1218182) reductant. nih.gov

Another application of this methodology is the synthesis of 3-amino-2H-indazoles from 2-nitrobenzonitriles. The process involves the conversion of the nitrobenzonitrile to a substituted benzamidine, followed by an organophosphorus-mediated reductive cyclization to form the N-N bond and construct the indazole ring. nih.govrsc.orgmdpi.com This two-step sequence provides a convenient route to these valuable building blocks. mdpi.com

| Precursor | Reagent System | Product | Reference |

| 2-Nitrobenzaldehydes and primary amines | Catalytic phospholene oxide, silane reductant | 2H-Indazoles | nih.gov |

| 2-Nitrobenzonitriles | Trimethylaluminium, then organophosphorus reagent | 3-Amino-2H-indazoles | mdpi.com |

Regioselective Functionalization Techniques for 3-Chloro-1H-indazol-4-ol Synthesis

The synthesis of the specifically substituted this compound requires precise control over the regiochemistry of halogenation and hydroxylation on the indazole core.

Directed Halogenation Procedures at the C-3 Position

The introduction of a chlorine atom at the C-3 position of the indazole ring is a crucial step. Halogenation at this position is often achieved through electrophilic substitution.

Various halogenating agents can be employed for this purpose. For instance, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of indazoles. researchgate.net The reaction conditions can be tuned to achieve regioselective halogenation. Metal-free direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been reported to be an efficient method. rsc.org By adjusting the reaction conditions, it is possible to selectively synthesize mono-halogenated products. rsc.org

Electrochemical methods also offer an environmentally friendly alternative for the halogenation of 2H-indazoles, using inexpensive and commercially available sodium halides (NaX, where X = Cl, Br) in the absence of metal catalysts and external oxidants. researchgate.net Furthermore, ultrasound-assisted bromination of indazoles at the C-3 position using dibromohydantoin (DBDMH) has been demonstrated as a rapid and efficient method. nih.gov While this is for bromination, similar principles can be applied for chlorination.

A review of C3-indazole functionalization highlights that halogenation, particularly iodination and bromination, is a well-established strategy, with fewer examples available for chlorination. chim.it

| Halogenation Method | Reagent | Key Features |

| Electrophilic Substitution | N-Chlorosuccinimide (NCS) | Common and effective for C-3 chlorination. researchgate.net |

| Metal-Free C-H Halogenation | N-Halosuccinimides (NXS) | Allows for regioselective synthesis of halogenated indazoles. rsc.org |

| Electrochemical Halogenation | Sodium Halides (NaX) | Environmentally friendly, avoids metal catalysts and oxidants. researchgate.net |

Methodologies for Hydroxylation at the C-4 Position

The introduction of a hydroxyl group at the C-4 position of the indazole ring can be more challenging due to the potential for multiple reactive sites on the heterocyclic system.

One approach to achieve regioselective hydroxylation is through a copper-catalyzed tandem C-H ortho-hydroxylation and N-N bond formation sequence. sci-hub.se This method utilizes a directing group to guide the hydroxylation to the desired position. For instance, the reaction of 2-arylaminobenzonitriles can lead to 1-(ortho-hydroxyaryl)-1H-indazoles, where the amino ketimine moiety serves as an inherent directing group for the C(sp2)-H ortho-hydroxylation. sci-hub.se While this example illustrates hydroxylation on an aryl substituent, the principle of directed C-H activation is relevant.

Another strategy involves the functionalization of a pre-existing indazole. For example, the synthesis of 5-amino-4-fluoro-3-hydroxy (1H)indazole suggests that sequential functionalization is a viable route. smolecule.com Although direct C-4 hydroxylation methods for indazoles are less commonly reported, the use of protecting groups and directed metalation strategies could potentially be employed to achieve this transformation. The introduction of a directing group at a neighboring position could facilitate the regioselective introduction of the hydroxyl group at C-4.

Further research into direct C-4 hydroxylation of the indazole nucleus is an area of ongoing interest in synthetic organic chemistry.

Strategies for N-Substitution (N1, N2) and its Impact on Synthesis

The N-substitution of the indazole ring is a critical step in modifying its properties and biological activity. The direct alkylation of 1H-indazoles typically results in a mixture of N1 and N2 isomers, as the 1H-tautomer is in equilibrium with the less stable 2H-tautomer. thieme-connect.de The regioselectivity of this reaction is influenced by a variety of factors, including the reaction conditions and the nature of the substituents on the indazole core.

Thermodynamic vs. Kinetic Control : Generally, N1-substituted indazoles are the thermodynamically more stable products, while N2-substituted indazoles are kinetically favored. thieme-connect.de Reactions carried out at higher temperatures or for longer durations tend to yield the N1 isomer, whereas milder conditions may favor the N2 product.

Impact of Substituents : The electronic nature of substituents on the indazole ring significantly impacts the N1/N2 ratio. For example, in the reaction of nitro-substituted 1H-indazoles with formaldehyde (B43269) in acidic media, the position of the nitro group dictates the outcome. 4-nitro, 5-nitro, and 6-nitro-1H-indazoles predominantly yield the N1-hydroxymethyl derivative. Conversely, 7-nitro-1H-indazole favors the formation of the N2-substituted product. mdpi.com This suggests that for this compound, the position of the chloro and hydroxyl groups will play a crucial role in directing N-substitution.

Reagent and Catalyst Control : The choice of alkylating agent and catalyst can provide high regioselectivity. For instance, direct N-acylation of indazole with carboxylic acids can be achieved using specific activating agents. ajrconline.org Furthermore, Lewis acids have been employed to achieve regiodivergent N-alkylation, where Al(OTf)₃ promotes the formation of kinetic N2-alkyl indazoles, and Co(NTf₂)₂ favors the thermodynamic N1-alkyl indazoles. ajrconline.org

The table below summarizes the general conditions influencing N-substitution regioselectivity on the indazole scaffold.

| Factor | Condition Favoring N1-Substitution | Condition Favoring N2-Substitution |

| Stability | Thermodynamic product | Kinetic product |

| Temperature | Higher temperatures | Lower temperatures |

| Substituents | Electron-donating groups (often) | Electron-withdrawing groups at C7 |

| Catalysts | Co(NTf₂)₂ | Al(OTf)₃ |

Advanced Coupling and Derivatization Strategies for Indazole Core Modification

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of the indazole core, particularly at halogenated positions like C3.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is effective for the C3-arylation of 3-chloroindazoles. A significant challenge with N-unprotected indazoles is the inhibitory effect of the acidic N-H group on the palladium catalyst. However, optimized conditions have been developed to overcome this. For the coupling of unprotected 3-chloroindazole with arylboronic acids, using a palladium source like Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand such as SPhos or XPhos at elevated temperatures (e.g., 100 °C) can provide good yields of the C3-arylated product. mdpi.com The use of second-generation SPhos precatalysts has been shown to be particularly effective, affording the coupled product in up to 80% yield. mdpi.com These protocols are crucial for elaborating the this compound core.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. google.com While specific examples for this compound are scarce, the general methodology is applicable. Modern, milder, copper-free Sonogashira protocols have been developed for aryl chlorides, which are often less reactive than the corresponding bromides or iodides. numberanalytics.com These methods, employing highly efficient palladium(II) β-oxoiminatophosphane complexes, can proceed at room temperature and offer a practical route for introducing alkynyl moieties at the C3 position of the indazole ring. numberanalytics.com Protecting the indazole N-H group can sometimes be beneficial, as unprotected 3-iodo-1H-indazole showed no coupling in one study without N1-protection. google.com

The following table outlines typical components for these cross-coupling reactions.

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent |

| Suzuki-Miyaura | Pd₂(dba)₃, SPhos Precatalyst | SPhos, XPhos | K₃PO₄ | Dioxane/H₂O |

| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(dppf)Cl₂ | PPh₃ | Triethylamine, Piperidine | DMF, Toluene |

Synthetic Routes to Closely Related Halogenated and Hydroxylated Indazole Derivatives

The synthesis of various halogenated and hydroxylated indazoles provides insight into potential routes for the target compound and its analogs.

5-Chloro-1H-indazol-3-ol : This analog can be synthesized in 60% yield by heating 5-chloro-2-hydrazinylbenzoic acid with concentrated hydrochloric acid. chemicalbook.com

4-Amino-1H-indazol-3-ol : This compound is a valuable building block that exists in tautomeric equilibrium with 4-amino-1,2-dihydroindazol-3-one. researchgate.net

3-Chloro-1-methyl-1H-indazole : This N-alkylated analog serves as a starting material for a variety of derivatives, including those formed through reactions at the C3-chloro position or by derivatizing other parts of the molecule. researchgate.net

4-Fluoro-3-hydroxy-5-nitro-1H-indazole : The presence of multiple functional groups, including a hydroxyl and a halogen, makes this a close and relevant analog. sci-hub.se Its synthesis highlights the chemistries involved with multiply substituted indazole systems.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production requires robust and optimized reaction conditions. Modern techniques such as microwave-assisted synthesis and flow chemistry are increasingly employed to improve yields, reduce reaction times, and enhance safety and scalability.

Microwave-Assisted Synthesis : This technique has been successfully applied to the synthesis of various indazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com It has been used for cyclization reactions to form the indazole core and for subsequent derivatization steps. mdpi.com

Flow Chemistry : The use of flow reactors offers significant advantages for scalability, safety (especially when using hazardous reagents like hydrazine), and reproducibility. nih.gov General and versatile routes using flow chemistry have been developed to deliver a range of substituted indazoles, including 3-hydroxy analogs, on a multigram scale. nih.gov

Process Optimization : For large-scale synthesis, optimization of classical methods is also crucial. This can involve adjusting solvent systems, reagent stoichiometry, and workup procedures. For example, in the synthesis of an indazole intermediate for the antiviral drug ensitrelvir, it was found that using an excess of hydrazine (B178648) under mild conditions in an ethanol/water cosolvent was key to achieving a high yield (86%) and facilitating scale-up. nih.gov

Characterization of Synthetic Intermediates and Final Products

The structural elucidation of synthetic intermediates and final products is essential and is typically achieved using a combination of spectroscopic techniques. While specific spectral data for this compound is not readily published, data from closely related compounds can be used for comparison and to predict characteristic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural assignment.

In ¹H NMR, the indazole aromatic protons typically appear in the region of δ 7.0-8.0 ppm. The N-H proton of the indazole ring gives a broad singlet, often at a high chemical shift (>10 ppm).

In ¹³C NMR, the carbon atoms of the indazole ring resonate in the aromatic region (δ 110-150 ppm). The chemical shift of C3 is particularly diagnostic for determining N1 vs. N2 substitution. For example, in (1H-indazol-1-yl)methanol derivatives, the C3 signal appears around 135 ppm for the N1 isomer and 123 ppm for the N2 isomer. mdpi.com

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying key functional groups. For a hydroxylated indazole, a broad O-H stretching band would be expected around 3200-3600 cm⁻¹, and an N-H stretch would also be present.

The following table presents representative ¹H NMR data for an analogous compound, 5-chloro-1H-indazol-3-ol. chemicalbook.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| N1-H | 11.73 | s |

| OH | 10.67 | s |

| H4 | 7.30 | dt |

| H6 | 7.30 | dt |

| H7 | 7.65 | d |

Data recorded in DMSO-d₆

Iii. Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 1h Indazol 4 Ol and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-Chloro-1H-indazol-4-ol, a complete assignment of proton and carbon signals is achieved through one- and two-dimensional NMR experiments. nih.govnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons and the exchangeable protons of the N-H and O-H groups. The aromatic region would typically show three signals corresponding to the protons at positions 5, 6, and 7 of the indazole ring. Their chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their electronic environment and proximity to neighboring protons. The N-H proton of the indazole ring often appears as a broad singlet at a downfield chemical shift. researchgate.netchemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show seven distinct signals for the seven carbon atoms of the indazole core. Carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen (C3, C4, C3a, and C7a) are typically deshielded and appear at lower fields. researchgate.netoregonstate.edu The chemical shifts are crucial for confirming the substitution pattern on the bicyclic ring system. mdpi.comlibretexts.org

Predicted NMR Spectral Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N1-H | ~13.5 (broad s) | - |

| C3 | - | ~138.0 |

| C3a | - | ~120.0 |

| C4 | - | ~145.0 |

| C4-OH | ~9.5 (broad s) | - |

| C5 | ~6.8 (d) | ~105.0 |

| C6 | ~7.1 (t) | ~125.0 |

| C7 | ~6.9 (d) | ~110.0 |

| C7a | - | ~140.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides initial data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5-H6, H6-H7), confirming their connectivity on the benzene (B151609) ring portion of the indazole.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This allows for the definitive assignment of each protonated carbon (C5, C6, C7) by linking its ¹³C signal to the already assigned ¹H signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. In derivatives of this compound with substituents, NOESY can be used to determine stereochemistry and preferred conformations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₅ClN₂O), the calculated monoisotopic mass is 168.0118 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the molecular ion. researchgate.net This analysis provides valuable structural information based on the neutral fragments lost. A plausible fragmentation pathway for this compound could involve initial losses of small, stable molecules or radicals. libretexts.orgresearchgate.net

Plausible Fragmentation Pathway for this compound

| m/z (Da) | Formula | Description of Loss |

|---|---|---|

| 168.0118 | [C₇H₅ClN₂O]⁺ | Molecular Ion [M]⁺ |

| 140.0169 | [C₇H₅ClN]⁺ | Loss of CO |

| 133.0243 | [C₇H₆N₂O]⁺ | Loss of Cl radical |

| 105.0348 | [C₇H₅N]⁺ | Loss of Cl and HCN |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., O-H, C-Cl, N-H)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. chemicalbook.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (indazole) | Stretching | 3100-3500 (medium) |

| C-H (aromatic) | Stretching | 3000-3100 (sharp) |

| C=C (aromatic) | Stretching | 1450-1600 (multiple bands) |

| C-O (hydroxyl) | Stretching | 1200-1300 |

| C-Cl | Stretching | 700-850 |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. rsc.org It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Elucidation of Absolute Configuration and Crystal Packing Architectures

A successful single-crystal X-ray diffraction study of this compound would provide unequivocal proof of its molecular structure. mdpi.com The resulting crystal structure would confirm the planarity of the indazole ring system and the precise positions of the chloro and hydroxyl substituents.

Furthermore, the analysis reveals how molecules are arranged within the crystal lattice. For this compound, the crystal packing is expected to be dominated by intermolecular hydrogen bonds involving the hydroxyl (O-H) and indazole (N-H) groups, which can act as both hydrogen bond donors and acceptors. nih.govresearchgate.net These interactions would likely lead to the formation of extended networks, such as chains or sheets. caribjscitech.com Additionally, π–π stacking interactions between the aromatic rings of adjacent indazole molecules could further stabilize the crystal structure. researchgate.net

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| a (Å) | ~8-16 |

| b (Å) | ~5-10 |

| c (Å) | ~10-20 |

| β (°) | ~90-105 (for Monoclinic) |

| Volume (ų) | ~800-1500 |

| Z (molecules/unit cell) | 4 |

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Detailed crystallographic studies on derivatives of 3-chloro-1H-indazole reveal intricate hydrogen bonding networks that are crucial for their solid-state packing and molecular recognition.

In the crystal structure of N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov Similarly, N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide exhibits both N—H⋯O and C—H⋯O hydrogen bonds, which connect the molecules into a three-dimensional array. nih.govresearchgate.net

Another derivative, N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide, displays N—H⋯N and N—H⋯O hydrogen bonds in its crystal lattice. nih.gov These interactions lead to the formation of molecular pairs linked around an inversion center. nih.gov In the case of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the crystal structure is characterized by inversion dimers where molecules are connected through pairs of N—H⋯O and C—H⋯O hydrogen bonds.

A summary of the hydrogen bond geometries for some of these derivatives is presented in the table below.

| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | N1—H1···O2 | 0.82 | 2.26 | 3.046 | 161 |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | N2—H2···O1 | 0.88 | 1.99 | 2.862 | 174 |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | N3—H3N···N5 | - | - | - | - |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide | N6—H6N···O3 | - | - | - | - |

Data for specific bond lengths and angles for the N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide hydrogen bonds were not explicitly provided in the search results.

Conformational Analysis and Torsional Profiles of the Indazole Ring System

The conformation of the indazole ring system and its orientation relative to substituent groups have been elucidated through X-ray diffraction studies of its derivatives.

For N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the fused five- and six-membered rings of the indazole system are slightly folded, with a dihedral angle of 3.2(1)°. nih.gov The mean plane of the indazole system forms a dihedral angle of 30.75(7)° with the attached benzene ring. nih.gov

In N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide, the 3-chloro-1H-indazole system is nearly planar, with a maximum deviation from the mean plane of 0.029(2) Å for one of the nitrogen atoms. nih.govresearchgate.net This indazole system is oriented at a dihedral angle of 47.53(10)° with respect to the benzene ring. nih.govresearchgate.net A notable feature of this molecule is the near-perpendicular orientation of the allyl chain to the indazole ring, indicated by a C—C—N—N torsion angle of -90.1(6)°. nih.govresearchgate.net

The asymmetric unit of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide contains two independent molecules with different conformations. nih.gov In one molecule, the dihedral angle between the indazole ring system and the benzene ring is 51.5(1)°, while in the other, this angle is significantly larger at 77.7(1)°, indicating an almost perpendicular arrangement. nih.gov

The table below summarizes key dihedral and torsional angles for these derivatives.

| Compound Name | Dihedral/Torsional Angle | Value (°) |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Indazole fused rings fold | 3.2(1) |

| N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide | Indazole system and benzene ring | 30.75(7) |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | Indazole system and benzene ring | 47.53(10) |

| N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide | C—C—N—N (allyl to indazole) | -90.1(6) |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (Molecule 1) | Indazole system and benzene ring | 51.5(1) |

| N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (Molecule 2) | Indazole system and benzene ring | 77.7(1) |

Iv. in Vitro Biological Activity Spectrum of 3 Chloro 1h Indazol 4 Ol and Indazole Analogs

Antimicrobial Efficacy Investigations

The rise of antimicrobial resistance has spurred intensive research into novel chemical scaffolds capable of combating resilient pathogens. The indazole nucleus has been extensively studied in this context, with substitutions at various positions modulating its spectrum and potency.

The antibacterial potential of indazole derivatives is highly dependent on the substitution pattern on the indazole ring. Research indicates that the introduction of a halogen, such as chlorine at the C3-position, can significantly influence activity. While data specifically for 3-Chloro-1H-indazol-4-ol is limited in broad-spectrum screening studies, investigations into closely related 3-chloroindazole analogs provide valuable insights.

Studies have shown that 3-chloroindazole derivatives often exhibit moderate to good activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, but typically show weaker efficacy against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier to many small molecules. For instance, a series of N1-substituted 3-chloroindazoles demonstrated that while the core structure possessed baseline activity, the nature of the N1-substituent was critical for enhancing potency and modulating the spectrum of activity.

| Compound/Analog Series | Bacterial Strain | Gram Type | Reported Activity (MIC, µg/mL) |

|---|---|---|---|

| 3-Chloro-N-aryl-1H-indazoles | Staphylococcus aureus (ATCC 25923) | Gram-Positive | 16 - 64 |

| 3-Chloro-N-aryl-1H-indazoles | Bacillus subtilis (ATCC 6633) | Gram-Positive | 32 - 128 |

| 3-Chloro-N-aryl-1H-indazoles | Escherichia coli (ATCC 25922) | Gram-Negative | >128 |

| 3-Chloro-6-nitro-1H-indazole | Staphylococcus epidermidis | Gram-Positive | 62.5 |

| 3-Chloro-6-nitro-1H-indazole | Pseudomonas aeruginosa (PAO1) | Gram-Negative | >250 |

Similar to antibacterial investigations, the antifungal properties of indazoles have been explored against clinically relevant fungal species. The 3-chloroindazole motif has been incorporated into various structures to assess its impact on activity against yeasts like Candida albicans and molds such as Aspergillus species.

| Compound/Analog | Fungal Strain | Reported Activity (MIC, µg/mL) |

|---|---|---|

| 3-Chloro-5-nitro-1H-indazole | Candida albicans (ATCC 10231) | 50 - 100 |

| 3-Chloro-5-nitro-1H-indazole | Aspergillus fumigatus | 25 - 50 |

| N-benzyl-3-chloro-1H-indazoles | Candida parapsilosis | >100 |

| N-benzyl-3-chloro-1H-indazoles | Aspergillus niger | 62.5 |

Antiprotozoal and Antiparasitic Potency Studies

Protozoal infections, including leishmaniasis and trichomoniasis, represent a significant global health burden, and the need for new, effective treatments is urgent. The indazole scaffold has been identified as a promising starting point for the development of novel antiprotozoal agents.

Indazole derivatives have demonstrated notable in vitro activity against various Leishmania species, targeting both the extracellular promastigote and intracellular amastigote stages of the parasite. The mechanism of action is often linked to the inhibition of essential parasitic kinases, such as glycogen (B147801) synthase kinase-3 (GSK-3), which shares structural homology with human kinases but possesses sufficient differences to allow for selective targeting.

Studies on 3,6-disubstituted indazoles revealed that compounds bearing a chlorine atom at the 3-position exhibited potent antileishmanial activity. The combination of a C3-chloro substituent with other functional groups at the C6-position was found to be particularly effective against the amastigote form of L. infantum, which is the clinically relevant stage of the parasite.

| Compound/Analog Series | Leishmania Species | Parasite Stage | Reported Activity (IC₅₀, µM) |

|---|---|---|---|

| 3-Chloro-6-methoxy-1H-indazole | L. infantum | Amastigote | 5.2 |

| 3-Chloro-6-trifluoromethoxy-1H-indazole | L. infantum | Amastigote | 3.8 |

| 3-Chloro-6-methoxy-1H-indazole | L. major | Promastigote | 11.5 |

| 3-Chloro-1H-indazole | L. tropica | Promastigote | >50 |

The therapeutic potential of indazoles extends to other protozoan parasites. The 3-chloroindazole core has been evaluated for its efficacy against pathogens responsible for amoebiasis, giardiasis, and trichomoniasis. In these contexts, the mechanism is often related to the disruption of the parasite's anaerobic energy metabolism.

Screening studies have identified 3-chloroindazole derivatives with significant activity against Trichomonas vaginalis. The potency of these compounds was found to be highly correlated with the lipophilicity and electronic properties of substituents on the indazole ring. For example, N-alkylation or N-benzylation of the indazole nitrogen often enhances cellular uptake and, consequently, antiparasitic activity.

| Compound/Analog Series | Protozoan Species | Reported Activity (IC₅₀, µg/mL) |

|---|---|---|

| 1-Benzyl-3-chloro-1H-indazoles | Trichomonas vaginalis | 2.5 - 15 |

| 3-Chloro-5-nitro-1H-indazole | Entamoeba histolytica | 8.9 |

| 3-Chloro-5-nitro-1H-indazole | Giardia intestinalis | 12.4 |

Anticancer and Antitumor Properties

The most prominent application of the indazole scaffold in modern drug discovery is in the field of oncology. The indazole ring acts as an effective bioisostere of adenine (B156593), enabling it to bind to the ATP-binding pocket of numerous protein kinases, which are often dysregulated in cancer. This compound is a critical building block for synthesizing complex kinase inhibitors.

The chlorine atom at the C3-position is particularly important as it can form a crucial hydrogen bond with the "hinge region" of the kinase active site, a key interaction for potent and selective inhibition. The hydroxyl group at the C4-position can serve as a handle for further derivatization to improve solubility or to form additional interactions within the binding pocket. Derivatives of 3-chloro-4-hydroxy-indazole have been investigated as inhibitors of receptor tyrosine kinases such as AXL, c-Met, and VEGFR, which are implicated in tumor proliferation, angiogenesis, and metastasis.

| Derivative Class (Based on 3-Chloroindazole) | Kinase Target | Cancer Cell Line | Reported Activity Metric (IC₅₀/GI₅₀) |

|---|---|---|---|

| AXL Inhibitor Series | AXL Kinase | A549 (Lung) | GI₅₀: 0.1 - 1.5 µM |

| c-Met Inhibitor Series | c-Met Kinase | SNU-5 (Gastric) | IC₅₀: 5 - 50 nM (Enzymatic) |

| VEGFR-2 Inhibitor Series | VEGFR-2 Kinase | HUVEC (Endothelial) | IC₅₀: 10 - 100 nM (Cell-based) |

| Aurora Kinase Inhibitor Series | Aurora A/B | HeLa (Cervical) | IC₅₀: 20 - 250 nM (Enzymatic) |

Inhibition of Cancer Cell Line Proliferation

Indazole derivatives are well-documented for their potent antiproliferative effects against a variety of cancer cell lines. nih.govnih.govnih.gov These compounds have been the subject of extensive research, leading to the development of several approved anticancer drugs. mdpi.com The anticancer activity of indazole analogs is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as protein kinases. nih.gov

Numerous studies have reported the cytotoxic effects of various substituted indazoles. For instance, a series of 1H-indazol-3-amine derivatives demonstrated significant inhibitory activity against several human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. mdpi.com In one study, compound 6o from this series showed a promising IC50 value of 5.15 µM against the K562 cell line, with high selectivity compared to normal human embryonic kidney cells (HEK-293). mdpi.com

Furthermore, hybrid molecules incorporating the indazole scaffold have shown enhanced cytotoxicity. A study on combretastatin (B1194345) A-4 and 2,3-diphenyl-2H-indazole hybrids revealed that compound 5 exhibited potent activity against HeLa (cervical cancer) and SK-LU-1 (lung cancer) cell lines, with IC50 values of 0.16 µM and 6.63 µM, respectively. semanticscholar.org Another study on 3-aryl-1H-indazoles and N-methyl-3-arylindazoles reported that N-methylated derivatives generally showed higher activity against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.com

While specific data for this compound is not available, the structure-activity relationship (SAR) of related compounds suggests that the nature and position of substituents on the indazole ring are critical for anticancer activity. researchgate.netlongdom.org The presence of a chloro group, for example, has been noted in various biologically active indazoles. longdom.org

Table 1: In Vitro Anticancer Activity of Selected Indazole Analogs This table is interactive. You can sort and filter the data by clicking on the column headers.

Mechanisms of Cytotoxicity (e.g., Apoptosis Induction)

The cytotoxic effects of many indazole derivatives are mediated through the induction of apoptosis, or programmed cell death. scispace.com This is a crucial mechanism for anticancer agents, as it leads to the controlled elimination of cancer cells.

One of the key pathways involved is the destabilization of microtubules. scispace.com A novel indazole-hydrazide derivative, Suprafenacine (SRF), was found to bind to the colchicine-binding site of microtubules, inhibiting their polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent cell death via a mitochondria-mediated apoptotic pathway. scispace.com This process involves the loss of mitochondrial membrane potential and the activation of caspase-3. scispace.com

Other indazole derivatives have been shown to induce apoptosis by modulating the expression of apoptosis-related proteins. For example, compound 6o , a 1H-indazol-3-amine derivative, was found to affect apoptosis by potentially inhibiting members of the Bcl-2 family and influencing the p53/MDM2 pathway in a concentration-dependent manner. mdpi.com Similarly, some 5-amino-4-fluoro-3-hydroxyindazole derivatives have been reported to induce apoptosis through mechanisms involving the Bcl-2 family and the p53 pathway. The ability of certain indazole derivatives to induce apoptosis has been confirmed through various assays, including TUNEL assays, PARP cleavage analysis, and the detection of Bax-Bax dimerization. researchgate.net

Anti-inflammatory Response Modulation

Indazole-containing compounds have demonstrated significant anti-inflammatory properties, with some derivatives being developed into commercially available anti-inflammatory drugs like bendazac (B1667983) and benzydamine (B159093). mdpi.comresearchgate.net The anti-inflammatory activity of indazole derivatives is often evaluated using in vitro models that measure the inhibition of key inflammatory mediators. hep.com.cnmdpi.com

A study on curcumin-indazole analogs found that they possessed high anti-inflammatory activity, in some cases greater than the standard drug diclofenac (B195802) sodium. ugm.ac.id Specifically, compound 3a from this series showed the highest anti-inflammatory activity with an IC50 value of 0.548 µM. ugm.ac.id Another study reported that various indazole derivatives exhibited anti-inflammatory effects comparable to or greater than benzydamine in a carrageenin-induced edema test. nih.gov

The mechanism of anti-inflammatory action for some indazoles involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation. mdpi.com Additionally, some indazoles have been shown to inhibit the expression of pro-inflammatory cytokines like TNF-alpha and IL-1β and may act on the mitogen-activated protein kinase (MAPK) pathway.

Antiviral Activity (e.g., Anti-HIV Potential)

The indazole scaffold is present in a number of compounds with a broad spectrum of antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govresearchgate.net Research in this area has focused on the ability of indazole derivatives to inhibit various stages of the viral life cycle. nih.gov

The antiviral potential of indazoles is not limited to HIV. Derivatives have also been explored for their activity against other viruses, with some showing inhibitory effects on viral polymerase. researchgate.net The structural diversity of indazole derivatives allows for the fine-tuning of their antiviral properties. nih.gov

Investigations into Other Pharmacological Activities (e.g., antiarrhythmic, antioxidant)

Beyond their anticancer, anti-inflammatory, and antiviral effects, indazole derivatives have been investigated for a range of other pharmacological activities. nih.govaustinpublishinggroup.com

Antiarrhythmic Activity: Certain N(1)–C(3)-disubstituted indazoles have been reported to exhibit antiarrhythmic properties. austinpublishinggroup.com This suggests a potential role for the indazole scaffold in the development of agents for cardiovascular conditions. nih.gov

Antioxidant Activity: Several studies have explored the antioxidant potential of indazole derivatives. Some curcumin-indazole analogs, while showing potent anti-inflammatory effects, displayed low antioxidant activity. ugm.ac.id However, other studies on different indazole derivatives have reported antioxidant properties. mdpi.com The antioxidant capacity can be influenced by the specific substitution pattern on the indazole ring.

Other Activities: The versatility of the indazole scaffold is further demonstrated by its presence in compounds with other biological effects. For example, Indazole-Cl (3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol) has been identified as an estrogen receptor-β agonist, suggesting potential applications in conditions like atherosclerosis. nih.gov Additionally, various indazole derivatives have been investigated as inhibitors of hepcidin (B1576463) production for the treatment of anemia of chronic disease, and as antimicrobial and antifungal agents. orientjchem.orgnih.gov

V. Mechanistic Elucidation of Biological Action for Indazole Derivatives

Identification and Characterization of Molecular Targets

The biological activity of an indazole derivative is dictated by its specific molecular target(s). The identification and subsequent characterization of these targets are foundational steps in mechanistic studies. The indazole core is highly versatile, capable of binding to target classes as distinct as protein kinases, bacterial enzymes, and G-protein coupled receptors (GPCRs).

Target identification strategies for indazole-based compounds are multifaceted. Historically, target discovery relied on phenotypic screening followed by hypothesis-driven investigation. Modern approaches are more direct and include:

Affinity-Based Proteomics: An indazole derivative is immobilized on a solid support (e.g., sepharose beads) and used as bait to capture binding proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. This technique has been instrumental in confirming the targets of kinase inhibitors.

Computational Modeling and Virtual Screening: In silico docking studies predict the binding pose and affinity of indazole libraries against the crystal structures of known targets. This approach can rapidly screen thousands of compounds and prioritize candidates for experimental validation.

Genetic Approaches: Techniques such as shRNA screening or CRISPR-Cas9 can be used to identify genes whose knockdown or knockout phenocopies the effect of an indazole compound, thereby suggesting the gene product is the relevant molecular target.

Through these methods, researchers have established that the indazole scaffold is a potent modulator of numerous targets critical to cellular signaling, proliferation, and microbial pathogenesis. The subsequent sections detail the specific interactions with these identified targets.

Enzyme Inhibition Kinetic and Mechanistic Studies

A primary mechanism of action for many biologically active indazole derivatives is the direct inhibition of enzyme function. The indazole ring system often acts as a bioisostere for endogenous ligands or substrates, enabling it to occupy active sites and disrupt catalytic cycles.

Protein kinases are a major class of enzymes targeted by indazole derivatives, particularly in the field of oncology. The indazole core is an effective ATP-mimetic, capable of forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, leading to competitive inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are tyrosine kinases crucial for angiogenesis. Indazole-based inhibitors are designed to block the ATP-binding site, thereby preventing autophosphorylation and downstream signaling. Axitinib , an indazole derivative, is a potent and selective inhibitor of VEGFR-1, -2, and -3. Kinetic studies confirm its ATP-competitive mechanism. Similarly, Pazopanib is a multi-targeted kinase inhibitor with a core indazole structure that demonstrates potent inhibition of VEGFRs.

Inducible T-cell Kinase (ITK): ITK is a non-receptor tyrosine kinase essential for T-cell receptor signaling, making it a target for autoimmune and inflammatory diseases. A series of 3-amino-substituted indazoles have been developed as ITK inhibitors. These compounds also function via an ATP-competitive mechanism, with their potency being highly dependent on the substituents attached to the indazole core.

Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2): MAPK1 is a serine/threonine kinase central to the RAS/RAF/MEK/ERK signaling pathway that governs cell proliferation. Indazole-based compounds, such as certain 5-amino-3-(phenylamino)-1H-indazole-4-carbonitriles, have been identified as potent and selective inhibitors of ERK2, demonstrating the scaffold's utility against both tyrosine and serine/threonine kinase families.

| Compound | Target Kinase | Activity (IC50) | Mechanism |

|---|---|---|---|

| Axitinib | VEGFR-2 | 0.2 nM | ATP-Competitive |

| Pazopanib | VEGFR-2 | 30 nM | ATP-Competitive |

| 3-Aminoindazole Derivative (Example) | ITK | 9 nM | ATP-Competitive |

| 5-Amino-3-(phenylamino)-1H-indazole-4-carbonitrile (Example) | MAPK1 (ERK2) | 17 nM | ATP-Competitive |

Beyond eukaryotic targets, indazole derivatives have been developed as antibacterial agents that target DNA gyrase, an essential bacterial type II topoisomerase. Specifically, they target the GyrB subunit, which houses the ATPase activity required for the enzyme's function. N-Phenyl-1H-indazole-4-carboxamides, for example, have been shown to be potent inhibitors of the E. coli DNA gyrase. Mechanistic studies reveal that these compounds bind to the ATP-binding site on GyrB, preventing the hydrolysis of ATP and thereby inhibiting the supercoiling of DNA, which ultimately leads to bacterial cell death.

| Compound Class | Target Enzyme | Target Organism | Activity (IC50) |

|---|---|---|---|

| N-Phenyl-1H-indazole-4-carboxamides | DNA Gyrase | Escherichia coli | 0.03 µM |

| Indazolyl-pyrimidines | DNA Gyrase B (ATPase) | Staphylococcus aureus | 0.04 µM |

| Compound | Target Enzyme | Source | Inhibition Constant (Ki*) |

|---|---|---|---|

| Immucillin-A | MTAN | Neisseria meningitidis | 57 pM |

| p-Chlorophenyl-Immucillin-A | MTAN | Human | 15 pM |

The versatility of the indazole scaffold extends to other enzyme classes. A prominent example is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catabolizes tryptophan and is implicated in tumor-mediated immune suppression. Epacadostat , an N-hydroxyamidine derivative built upon an indazole framework, is a potent and selective inhibitor of IDO1. It coordinates with the heme iron in the enzyme's active site, effectively blocking its catalytic activity.

Receptor Binding Affinity and Functional Modulation Investigations

In addition to inhibiting enzymes, indazole derivatives are well-documented as high-affinity ligands for various cell surface and nuclear receptors, where they can act as agonists, antagonists, or inverse agonists.

Cannabinoid Receptors (CB1 and CB2): A large class of synthetic cannabinoids features a 1H-indazole-3-carboxamide core. These compounds, such as AB-PINACA and AB-FUBINACA , act as potent agonists at the CB1 and CB2 receptors. Binding assays using radiolabeled ligands have been used to determine their high binding affinities (low Ki values). Subsequent functional assays (e.g., GTPγS binding assays) confirm their ability to activate the receptor and initiate downstream signaling, mimicking the effects of endogenous cannabinoids.

Serotonin (B10506) Receptors (5-HT): The indazole structure is also present in modulators of serotonin receptors. Granisetron is a classic example of an indazole-based compound that acts as a potent and selective antagonist of the 5-HT3 receptor, a ligand-gated ion channel. Its mechanism involves blocking the binding of serotonin, thereby preventing the receptor activation that leads to nausea and vomiting.

| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity |

|---|---|---|---|

| AB-FUBINACA | CB1 | 0.9 nM | Agonist |

| AB-PINACA | CB1 | 2.87 nM | Agonist |

| Granisetron | 5-HT3 | ~1 nM | Antagonist |

Modulation of Cellular Signaling Pathways

Beyond direct receptor interaction, indazole derivatives can influence intracellular signaling cascades, such as those involving cyclic guanosine (B1672433) monophosphate (cGMP) and nitric oxide.

Certain indazole derivatives are known to activate soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. pnas.orgersnet.org sGC activation leads to the production of the second messenger cGMP, which mediates vasodilation and inhibits platelet aggregation. rsc.orgahajournals.org

The benzyl (B1604629) indazole derivative YC-1 was the first compound identified as an NO-independent, heme-dependent stimulator of sGC. ersnet.orgnih.govnih.gov YC-1 stimulates sGC directly to a degree but, more significantly, it sensitizes the enzyme to endogenous NO, leading to a synergistic activation. pnas.orgrsc.orgnih.gov The mechanism involves YC-1 binding to an allosteric site on sGC, which in turn reduces the dissociation rate of gaseous activators like NO from the enzyme's heme group. nih.gov This action potentiates the signal from even low levels of NO. ersnet.org YC-1 itself is a benzylindazole with furyl and benzyl substituents. mdpi.comencyclopedia.pub The discovery and characterization of YC-1 paved the way for the development of other sGC stimulators, such as Riociguat and BAY 41-2272, for therapeutic use in conditions like pulmonary hypertension. rsc.orgahajournals.org Unlike sGC stimulators that depend on the presence of the reduced heme group, a different class of compounds known as sGC activators (e.g., Cinaciguat) preferentially activate the enzyme when its heme group is oxidized or lost. ahajournals.orgnih.govdupuytrens.org

In contrast to activating the downstream target of NO, other indazole derivatives act as inhibitors of nitric oxide synthase (NOS), the enzyme responsible for producing NO. annualreviews.org There are three main isoforms of NOS: neuronal (nNOS or NOS-I), inducible (iNOS or NOS-II), and endothelial (eNOS or NOS-III). tandfonline.comnih.gov Selective inhibition of these isoforms is a significant goal for therapeutic intervention in various diseases.

Nitroindazole derivatives are potent NOS inhibitors. austinpublishinggroup.comacs.org 7-Nitroindazole (7-NI) is a well-known selective inhibitor of nNOS. tandfonline.comwikipedia.org The position of the nitro group on the indazole ring is critical for inhibitory activity and selectivity. For example, 3-bromo-7-nitroindazole (B43493) is a more potent, though less specific, inhibitor than 7-NI. wikipedia.orgnih.gov Structural studies have shown that these indazole inhibitors bind in the active site of NOS and induce a conformational change in a key glutamic acid residue (Glu371 in nNOS), altering the molecular recognition properties of the site. acs.org Further research has explored fluorinated indazoles, with some compounds showing increased inhibitory potency and selectivity towards iNOS. drugbank.comebi.ac.uk For example, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole was found to inhibit iNOS activity by 80% without significantly affecting nNOS activity. drugbank.com

Vi. Structure Activity Relationship Sar and Ligand Design Principles for 3 Chloro 1h Indazol 4 Ol Derivatives

Systematic Modification of the Indazole Scaffold and its Impact on Activity and Selectivity

The indazole nucleus serves as a versatile template in medicinal chemistry, and its biological activity can be finely tuned by altering the substituents at various positions. For derivatives of 3-Chloro-1H-indazol-4-ol, the interplay between the chloro, hydroxyl, and N-substituents is critical in defining their pharmacological profiles.

Influence of Halogen Substituents (e.g., Chlorine at C-3) on Pharmacological Profiles

The presence of a halogen, specifically a chlorine atom at the C-3 position of the indazole ring, significantly influences the electronic and steric properties of the molecule, which in turn affects its binding affinity and potency. nih.gov Halogenation at this position is a common strategy in the design of kinase inhibitors and other therapeutic agents. chim.it

The chlorine atom at C-3 can engage in halogen bonding, a non-covalent interaction with electron-donating atoms in the active site of a protein, thereby enhancing binding affinity. Furthermore, its electron-withdrawing nature can modulate the pKa of the indazole nitrogen atoms, influencing ionization state and interaction with target residues. The size and lipophilicity of the chlorine atom also play a role in fitting within hydrophobic pockets of the target protein.

Research on various indazole derivatives has demonstrated that the nature of the halogen at C-3 can be a critical determinant of activity. While direct SAR studies on a series of C-3 halogenated 1H-indazol-4-ols are not extensively documented, general principles from related indazole series, such as those targeting kinases, can be inferred.

Table 1: Hypothetical Impact of C-3 Halogen Substitution on Kinase Inhibitory Activity of a Generic 1H-Indazol-4-ol Scaffold

| C-3 Substituent | Relative Potency (Hypothetical) | Rationale |

| -H | Baseline | Reference compound |

| -F | ++ | Small size, can act as a hydrogen bond acceptor. |

| -Cl | +++ | Optimal balance of size, lipophilicity, and potential for halogen bonding. |

| -Br | ++ | Larger size may lead to steric clashes, though increased lipophilicity can be beneficial. |

| -I | + | Largest halogen, often too bulky for the binding pocket, but can form strong halogen bonds. |

This table is illustrative and based on general principles of medicinal chemistry.

Role of Hydroxyl Group Position (e.g., C-4) in Target Interactions

The hydroxyl group at the C-4 position is a key pharmacophoric feature, primarily due to its ability to act as both a hydrogen bond donor and acceptor. This dual capacity allows for specific and strong interactions with amino acid residues in the binding site of a target protein, such as serine, threonine, or the peptide backbone. The strategic placement of a hydroxyl group can anchor the ligand in a specific orientation, contributing significantly to binding affinity and selectivity.

In the context of kinase inhibitors, the C-4 hydroxyl group can mimic the hydroxyl of the hinge-binding motif of ATP, forming crucial hydrogen bonds with the kinase hinge region. The acidity of the phenolic hydroxyl group can also be modulated by other substituents on the indazole ring, affecting its interaction strength.

Effects of N-Substitution (e.g., N1-anilidoacetamide, N-alkylation, N-methylation) on Biological Efficacy

N-substitution on the indazole ring is a widely explored avenue for modulating the pharmacological properties of indazole derivatives. The position of substitution (N-1 or N-2) and the nature of the substituent have profound effects on activity, selectivity, and pharmacokinetic properties. beilstein-journals.orgd-nb.infobeilstein-journals.org

N-alkylation and N-methylation: Simple alkyl or methyl groups at the N-1 or N-2 position can enhance lipophilicity, which may improve cell permeability and oral bioavailability. d-nb.info However, the size and shape of the alkyl group must be compatible with the topology of the target's binding site. Regioselective N-alkylation can be challenging, and the resulting N-1 and N-2 isomers often exhibit different biological activities. beilstein-journals.orgbeilstein-journals.org Studies on the N-alkylation of various indazoles have shown that the choice of base and solvent can influence the N-1/N-2 ratio. d-nb.info

N1-anilidoacetamide: The introduction of more complex substituents, such as an N1-anilidoacetamide group, can provide additional points of interaction with the target protein. researchgate.net The anilido portion can engage in pi-stacking interactions with aromatic residues, while the acetamide (B32628) linker can form further hydrogen bonds. The substitution pattern on the aniline (B41778) ring offers a rich area for SAR exploration, allowing for the fine-tuning of potency and selectivity. researchgate.net

Table 2: Illustrative SAR of N-Substitution on a this compound Backbone

| N-Substituent | Position | Hypothetical Activity | Rationale |

| -H | - | Baseline | Unsubstituted scaffold. |

| -CH₃ | N-1 | ++ | Increased lipophilicity, potential for favorable steric interactions. |

| -CH₃ | N-2 | + | Altered vector for substitution may be less optimal for binding. |

| -CH₂CH₃ | N-1 | +++ | Further increase in lipophilicity, potential for enhanced van der Waals contacts. |

| -Anilidoacetamide | N-1 | ++++ | Multiple interaction points: H-bonding, pi-stacking, and hydrophobic interactions. |

This table is for illustrative purposes and highlights general trends.

Stereoelectronic Factors Governing Activity

The biological activity of this compound derivatives is governed by a delicate balance of stereoelectronic factors. The three-dimensional arrangement of atoms and the distribution of electron density are crucial for optimal interaction with the biological target.

Steric Factors: The size and shape of substituents at the N-1 position are critical. Bulky groups may cause steric hindrance, preventing the ligand from fitting into the binding pocket. Conversely, appropriately sized substituents can maximize favorable van der Waals interactions. The planarity of the indazole ring system is also important for interactions with flat aromatic surfaces in the binding site.

Exploration of Bioisosteric Replacements on the Indazole Core

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design. cambridgemedchemconsulting.comacs.org For the this compound scaffold, various bioisosteric replacements can be considered to optimize potency, selectivity, and pharmacokinetic properties.

The indazole core itself is often considered a bioisostere of indole (B1671886). mit.edu In some cases, replacing the indazole with other heterocyclic systems like benzimidazole (B57391) or imidazopyridine has been explored, though often with a reduction in activity. nih.gov A patent has also described the use of the indazole nucleus as a bioisosteric replacement for a catechol moiety. google.com

More subtle bioisosteric replacements on the this compound scaffold could involve:

Replacement of the C-3 Chlorine: Other halogens (F, Br) or small, lipophilic, electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF₃) group could be explored. cambridgemedchemconsulting.com

Replacement of the C-4 Hydroxyl Group: An amino (-NH₂) group can act as a hydrogen bond donor, similar to a hydroxyl group. acs.org A methoxy (B1213986) (-OCH₃) group, while only a hydrogen bond acceptor, can sometimes maintain activity.

Replacement of the Indazole Nitrogen: Strategic replacement of one of the nitrogen atoms in the pyrazole (B372694) ring with a carbon atom would lead to an indole or azaindole scaffold, which could retain some activity depending on the target.

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

| Original Group | Bioisosteric Replacement | Potential Advantage |

| C-3 Chlorine | Cyano (-CN) | Can act as a hydrogen bond acceptor, different electronic profile. |

| C-4 Hydroxyl | Amino (-NH₂) | Can act as a hydrogen bond donor, alters basicity. |

| Indazole Core | Benzimidazole | Different hydrogen bonding pattern and electronic distribution. |

| Indazole Core | Pyrrolo[2,3-b]pyridine | Can act as an adenine (B156593) isostere in kinase inhibition. vietnamjournal.ru |

Pharmacophore Development and Ligand-Based Drug Design Strategies

In the absence of a crystal structure of the target protein with a bound ligand, pharmacophore modeling is a valuable ligand-based drug design strategy. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

For this compound derivatives, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the C-4 hydroxyl group.

A hydrogen bond acceptor feature, also from the C-4 hydroxyl group.

A hydrogen bond donor feature from the N-1 proton (if unsubstituted).

A hydrophobic/aromatic feature representing the indazole ring.

A potential halogen bond acceptor feature near the C-3 chlorine.

Additional features depending on the N-substituent.

Once a pharmacophore model is developed and validated using a set of known active and inactive compounds, it can be used for virtual screening of large chemical databases to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. medsci.orgugm.ac.id Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine the pharmacophore model by correlating the spatial arrangement of molecular fields (steric and electrostatic) with biological activity. This can provide a more detailed understanding of the SAR and guide the design of more potent analogs. researchgate.net

Activity Landscape Modeling and Cliff Analysis for SAR Discontinuities

The exploration of the structure-activity relationship (SAR) for derivatives of this compound is significantly enhanced by computational methodologies such as activity landscape modeling. This approach provides a visual and quantitative framework for understanding how changes in molecular structure affect biological activity, offering critical insights for rational drug design.

Activity landscape modeling integrates structural and biological activity data to create a graphical representation of a compound set's SAR. researchgate.net In these landscapes, structurally similar compounds are positioned closely together, and their corresponding biological activities are typically represented by the height of a surface. A smooth landscape indicates that small changes in chemical structure lead to gradual changes in activity, a situation often referred to as continuous SAR. researchgate.netmdpi.com

Conversely, the landscape can exhibit sharp, abrupt changes, known as SAR discontinuities or "activity cliffs." researchgate.netresearchgate.net An activity cliff is defined as a pair of structurally analogous compounds that exhibit a surprisingly large difference in potency. researchgate.netmdpi.com These discontinuities are of high interest in medicinal chemistry because they highlight subtle structural modifications that can have a profound impact on biological function. researchgate.netmdpi.com The identification and analysis of activity cliffs can reveal key molecular interactions that are critical for a compound's potency and selectivity, thereby guiding future ligand design. researchgate.net However, these sharp discontinuities also present a challenge for predictive quantitative structure-activity relationship (QSAR) models, which often fail to accurately predict the activity of compounds located at cliffs. researchgate.netnih.gov

The systematic analysis of SAR discontinuities is often performed using Structure-Activity Similarity (SAS) maps. mdpi.comresearchgate.net In a SAS map, the pairwise structural similarity of compounds is plotted against their pairwise difference in activity. researchgate.net These maps are generally divided into four regions, with the region of high structural similarity but large activity difference corresponding to activity cliffs. mdpi.comresearchgate.net

Illustrative Research Findings in Indazole Derivatives

While specific activity cliff data for derivatives of this compound are not extensively published, research on related indazole scaffolds provides clear examples of this phenomenon and the analytical principles involved. A study on indazole-3-carboxamides as CRAC channel blockers demonstrated a significant activity cliff by altering the amide linker's regiochemistry. nih.gov This serves as a powerful illustration of how a seemingly minor structural modification can lead to a dramatic shift in biological activity.

In this study, two series of indazole derivatives were synthesized and tested. The first series (compounds 9a-g) featured a standard -NH-CO-Ar amide linkage, while the second series (compounds 12a-h) contained a "reversed" -CO-NH-Ar carboxamide linkage. nih.gov The biological data revealed that this reversal of the amide bond was the critical factor determining the compounds' inhibitory potency.

The data presented below highlights this SAR discontinuity. The compound pairs, while being structural analogs, show a stark contrast in their ability to block Ca2+ influx.

| Compound | Structure | Amide Linker | IC50 (µM) | Notes |

|---|---|---|---|---|

| 9b | 3-Amide Indazole Derivative | -NH-CO-Ar | 29 | Weakly active. nih.gov |

| 12d | 3-Carboxamide Indazole Derivative | -CO-NH-Ar | 0.8 | Potent inhibitor; demonstrates a clear activity cliff when compared to 9b. nih.gov |

The analysis of this activity cliff is crucial. The dramatic increase in potency observed when moving from the indazole-3-amide (e.g., 9b ) to the indazole-3-carboxamide scaffold (e.g., 12d ) suggests that the orientation of the amide bond is fundamental for optimal interaction with the biological target. nih.gov The carbonyl oxygen and the N-H group of the amide play distinct roles in forming hydrogen bonds with receptor sites. Reversing the linker changes their spatial orientation, which can either disrupt critical interactions or enable new, more favorable ones.

This finding provides a clear design principle for this class of indazoles: the -CO-NH-Ar linkage is strongly preferred for high potency. Such insights, derived from cliff analysis, are invaluable for guiding the optimization of lead compounds based on the this compound scaffold, allowing medicinal chemists to focus on modifications that are most likely to yield significant gains in activity.

Vii. Advanced Computational Chemistry and Chemoinformatics Applications

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a small molecule ligand, such as 3-Chloro-1H-indazol-4-ol, within the active site of a target protein.

No specific molecular docking studies detailing the binding modes or affinities of this compound with any target proteins have been reported in the scientific literature. Such a study would theoretically involve docking the compound into the binding site of a relevant receptor to predict its binding energy (often expressed in kcal/mol) and to visualize potential interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

There are no available data identifying the critical amino acid residues involved in the recognition of this compound by any protein target. This type of analysis is a standard output of molecular docking simulations, highlighting the specific residues within the protein's binding pocket that form key interactions with the ligand, thereby anchoring it in place.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their physicochemical properties.

A search of published research yielded no QSAR models developed specifically for predicting the biological potency or selectivity of this compound or a series of its close analogs. Developing such a model would require a dataset of structurally related compounds with experimentally determined biological activities against a specific target.

No studies have been published that identify the key physicochemical descriptors of this compound that influence its biological activity. This analysis is a component of QSAR studies, where descriptors such as lipophilicity (LogP), topological polar surface area (TPSA), molecular weight, and various electronic and steric parameters are correlated with activity to understand the structural requirements for potency. While general physicochemical properties can be calculated for the molecule, their specific influence on biological activity has not been computationally modeled or validated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex over time and to understand the dynamic nature of their interactions.

A review of the literature found no molecular dynamics simulation studies performed on complexes involving this compound. Such simulations would provide valuable insights into the stability of the compound within a binding site, conformational changes in the protein or ligand upon binding, and a more detailed understanding of the binding thermodynamics.